molecular formula C15H13ClF3N5O5 B2812800 ethyl N-({1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate CAS No. 338770-26-6

ethyl N-({1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate

Cat. No.: B2812800
CAS No.: 338770-26-6
M. Wt: 435.74
InChI Key: MMOOIYBJNFURFU-UHFFFAOYSA-N
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Description

Ethyl N-({1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate is a useful research compound. Its molecular formula is C15H13ClF3N5O5 and its molecular weight is 435.74. The purity is usually 95%.
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Biological Activity

Ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate is a complex organic compound with significant biological activity. This article explores its molecular structure, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

The compound has the following molecular formula: C15H13ClF3N5O5C_{15}H_{13}ClF_3N_5O_5 and a molecular weight of approximately 435.74 g/mol. Its structure includes:

  • A pyridine ring substituted with chlorine and trifluoromethyl groups.
  • A tetrahydropyrimidine moiety that contributes to its biological interactions.
  • A carbamate functional group which enhances solubility and reactivity.

Research indicates that ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways, particularly those associated with cancer and inflammation:

  • Inhibition of BCAT Enzymes : This compound has been identified as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and have implications in cancer metabolism .
  • Targeting Cancer Pathways : Similar compounds have shown efficacy in targeting pathways related to tumor growth and survival. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and cellular uptake.

Biological Activity

The biological activities of ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits BCAT1 and BCAT2 enzymes involved in amino acid metabolism .
Anticancer Properties Potential to inhibit tumor growth by targeting metabolic pathways.
Anti-inflammatory Effects May modulate inflammatory responses through enzyme inhibition.

Research Findings

Recent studies have provided insights into the efficacy and selectivity of this compound:

  • In a high-throughput screening campaign for BCAT inhibitors, ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate exhibited high cellular activity with favorable selectivity profiles against related enzymes .
  • Structural analysis via X-ray crystallography has elucidated the binding modes of this compound within the active sites of BCAT enzymes, revealing critical interactions that contribute to its inhibitory effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate led to significant reductions in cell viability in various cancer cell lines compared to controls.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that the compound exhibits favorable absorption characteristics due to its enhanced lipophilicity from the trifluoromethyl group.

Properties

IUPAC Name

ethyl N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N5O5/c1-3-29-14(28)22-12(26)8-6-24(13(27)21-11(8)25)23(2)10-9(16)4-7(5-20-10)15(17,18)19/h4-6H,3H2,1-2H3,(H,21,25,27)(H,22,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOOIYBJNFURFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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